molecular formula C4H4BrN3O2 B2671307 Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate CAS No. 1427475-25-9

Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2671307
CAS No.: 1427475-25-9
M. Wt: 205.999
InChI Key: IVGXTPMJNKWAHJ-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate (CAS: 1427475-25-9) is a brominated triazole ester with the molecular formula C₄H₄BrN₃O₂ and a molecular weight of 220.02 g/mol . It is commercially available at 97% purity and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a bromine atom at the 5-position of the triazole ring and a methyl ester group at the 4-position, enabling further functionalization via cross-coupling or hydrolysis reactions .

Properties

IUPAC Name

methyl 5-bromo-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGXTPMJNKWAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1,2,3-triazole with bromine and subsequent esterification with methanol can yield the desired compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods often employ advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5th position undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce heteroatoms or functional groups:

  • Amination : Treatment with ammonia or amines in the presence of a copper catalyst (e.g., CuI) at 80–100°C yields 5-amino derivatives. For example, reaction with morpholine in DMF at 100°C achieves >80% conversion .

  • Hydroxylation : Substitution with hydroxide ions (KOH/EtOH, reflux) produces 5-hydroxy-1H-1,2,3-triazole-4-carboxylate, albeit in lower yields (~60%) due to competing hydrolysis .

Table 1: Representative SNAr Reactions

NucleophileConditionsProductYieldSource
NH₃ (aq.)CuI, DMF, 100°C5-Amino derivative82%
MorpholineCuI, DMF, 100°C5-Morpholino derivative78%
KOHEtOH, reflux5-Hydroxy derivative58%

Transition Metal-Catalyzed Coupling Reactions

The C–Br bond participates in cross-coupling reactions, enabling C–C bond formation:

  • Suzuki–Miyaura Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) generates 5-aryl derivatives with yields of 70–85% .

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with secondary amines (e.g., piperidine) produces 5-alkylamino derivatives in ~75% yield .

Table 2: Coupling Reaction Parameters

Reaction TypeCatalystSubstrateYieldReference
SuzukiPd(PPh₃)₄Phenylboronic acid83%
BuchwaldPd₂(dba)₃/XantphosPiperidine74%

Ester Group Transformations

The methyl ester undergoes hydrolysis or transesterification:

  • Acid-Catalyzed Hydrolysis : Treatment with HCl (6M, reflux, 6h) yields 5-bromo-1H-1,2,3-triazole-4-carboxylic acid (95% purity, 89% yield) .

  • Alkaline Hydrolysis : NaOH (2M, 60°C, 4h) provides the carboxylate salt, which is protonated to the free acid .

Ring Functionalization and Rearrangement

The triazole ring participates in cycloadditions and rearrangements:

  • 1,3-Dipolar Cycloaddition : Reacts with acetylene derivatives under copper catalysis to form fused triazolo-heterocycles (e.g., triazolo-pyridines) .

  • Thermal Rearrangement : Heating above 150°C induces ring-opening to form nitrile intermediates, which re-cyclize to isomeric triazoles .

Reductive Dehalogenation

The bromine substituent is removed via hydrogenation:

  • Catalytic Hydrogenation : Pd/C (5%) under H₂ (1 atm, 25°C) in methanol yields methyl 1H-1,2,3-triazole-4-carboxylate (92% yield) .

  • Zinc Reduction : Acetic acid/Zn dust at 60°C achieves similar debromination with 85% efficiency .

Table 3: Dehalogenation Methods

MethodConditionsProductYield
H₂/Pd/CMeOH, 25°CDe-brominated triazole92%
Zn/HOAc60°C, 2hDe-brominated triazole85%

Photochemical and Radical Reactions

Under UV light (λ = 254 nm), the compound generates bromine radicals, facilitating C–H functionalization in the presence of alkenes or alkynes .

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-1H-1,2,3-triazole-4-carboxylate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Click Chemistry : The compound can undergo azide-alkyne cycloaddition reactions, facilitating the synthesis of complex molecules with high efficiency.
  • Functionalization Reactions : Its reactive bromine atom allows for substitution reactions that can introduce various functional groups into the triazole framework, leading to the creation of novel derivatives with tailored properties.

These reactions enable chemists to produce more complex organic molecules that may possess enhanced efficacy or novel properties .

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for therapeutic applications. Key findings include:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes. This suggests its potential as an anticancer agent .
  • Enzyme Interaction : The compound has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. By inhibiting these enzymes, it may influence drug efficacy and metabolism .

Case Study: Anticancer Mechanism

A study demonstrated that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways. The activation of caspases indicated its role in programmed cell death, highlighting its potential as an anticancer therapeutic agent .

Antibacterial Applications

Recent research has explored the antibacterial properties of this compound against various bacterial strains:

  • Staphylococcus aureus : The compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 μM against Staphylococcus aureus strains .

Comparative Efficacy Table

CompoundMIC (μM)MBC (μM)
This compound10.1 - 62.4Data Not Available
Ciprofloxacin4.79.6

This table highlights the comparative effectiveness of this compound relative to a standard antibiotic .

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and triazole ring can form strong interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular docking have provided insights into its mechanism of action .

Comparison with Similar Compounds

Functional Group Variations: Ester vs. Acid

5-Bromo-1H-1,2,3-triazole-4-carboxylic acid (CAS: 295345-31-2) shares the triazole core and bromine substitution but replaces the methyl ester with a carboxylic acid group (C₃H₂BrN₃O₂ , MW: 191.97 g/mol). This structural difference impacts solubility and reactivity:

  • The carboxylic acid derivative is more polar, facilitating metal coordination or salt formation, whereas the ester form offers better solubility in organic solvents .

Substituent Position: 1H- vs. 2H-Triazole Isomers

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0) differs by a methyl group at the triazole’s nitrogen (N2 position), resulting in the 2H-tautomer (C₅H₆BrN₃O₂ , MW: 220.02 g/mol). Key distinctions include:

  • Hazards : The 2H-isomer carries acute toxicity warnings (H301, H311, H331) and requires inert storage conditions (2–8°C), unlike the 1H-isomer .

Complex Triazole Derivatives

  • Methyl 1-Benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate (C₂₁H₂₂N₄O₄, MW: 417.42 g/mol): This derivative introduces a benzyl group at N1 and a bulky tert-butoxycarbonyl-protected amine at C4. Its synthesis via ruthenium catalysis highlights advanced methodologies compared to simpler brominated triazoles .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hazard Class Applications
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate 1427475-25-9 C₄H₄BrN₃O₂ 220.02 Bromo (C5), methyl ester (C4) Likely irritant Organic synthesis intermediate
5-Bromo-1H-1,2,3-triazole-4-carboxylic acid 295345-31-2 C₃H₂BrN₃O₂ 191.97 Bromo (C5), carboxylic acid (C4) Xi (Irritant) Metal coordination chemistry
Methyl 5-Bromo-2-Methyl-2H-triazole-4-carboxylate 1372711-70-0 C₅H₆BrN₃O₂ 220.02 Bromo (C5), methyl ester (C4), N2-Me H301, H311, H331 Lipophilic drug candidates
Methyl 1-Benzyl-5-(Ph-Boc-amino)-triazole-4-carboxylate N/A C₂₁H₂₂N₄O₄ 417.42 Benzyl (N1), Boc-protected amine (C5) Not specified Catalysis studies

Biological Activity

Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring with a bromine atom at the 5th position and a methyl ester group at the 4th position. Its molecular formula is C5H5BrN3O2C_5H_5BrN_3O_2, with a molecular weight of approximately 206.0 g/mol. The compound has low solubility in water (3.5 g/L at 25 °C) and exhibits stability at elevated temperatures with a boiling point around 332.2 °C.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom and the triazole ring facilitate strong interactions that can modulate enzymatic activity. Research indicates that this compound may act as an inhibitor or activator in specific biochemical pathways, leading to its observed effects in antimicrobial and anticancer activities.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. A series of experiments demonstrated that it exhibits significant antibacterial activity against various strains of bacteria. For instance, in vitro tests showed inhibition zones indicating effective antibacterial action against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies using cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) revealed promising results. The IC50 values indicated that this compound possesses potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Cell Line IC50 (µg/mL) Reference
HepG-2<25
MCF-7<25
PC-3Not specified
HCT-116Not specified

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound exhibited a notable zone of inhibition against both Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was tested against various human cancer cell lines using the MTT assay. The findings demonstrated that the compound significantly reduced cell viability in HepG-2 and MCF-7 cells compared to control groups. These results suggest its potential application in cancer therapeutics .

Q & A

Q. What are the most effective synthetic routes for Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Ruthenium-catalyzed cycloaddition or Azide-Alkyne Cycloaddition (AAC) . For example, Ruthenium catalysis enables regioselective formation of the triazole core, with bromine introduced via post-cycloaddition halogenation. Key parameters include:

  • Catalyst selection : Ru complexes (e.g., Cp*RuCl(cod)) improve regiocontrol compared to Cu-catalyzed methods .
  • Solvent and temperature : Polar aprotic solvents (DMF, acetonitrile) at 60–80°C optimize reaction rates .
  • Halogenation step : Electrophilic bromination (e.g., NBS) at the 5-position requires careful stoichiometry to avoid over-substitution .

Q. How can NMR spectroscopy be used to confirm the structure and purity of this compound?

1H and 13C NMR are critical for structural validation:

  • The ester methyl group resonates at δ ~3.8–4.0 ppm (1H) and δ ~52 ppm (13C).
  • The triazole proton (H-1) appears as a singlet at δ ~8.1–8.3 ppm, while the bromine substituent deshields adjacent carbons (C-5: δ ~120–125 ppm in 13C) .
  • Purity checks : Integration ratios and absence of extraneous peaks (e.g., unreacted starting materials) confirm synthetic efficiency.

Q. What crystallographic methods are suitable for determining the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL and WinGX is standard:

  • Data collection : High-resolution (≤ 0.8 Å) data ensures accurate refinement of the bromine atom’s anisotropic displacement parameters .
  • Hydrogen bonding : The triazole N–H often forms intermolecular interactions (e.g., N–H···O=C), which can be analyzed via graph set analysis (e.g., Etter’s rules) to understand packing motifs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

  • Electrophilic sites : The C-5 bromine atom and ester carbonyl are electron-deficient, making them reactive toward nucleophilic substitution or hydrolysis .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~5–6 eV) correlate with stability against photodegradation .
  • Reaction mechanisms : Transition-state analysis of bromine displacement reactions (e.g., Suzuki coupling) can optimize catalytic conditions .

Q. What strategies resolve contradictions in reported spectroscopic data for triazole derivatives?

Discrepancies in NMR or MS data often arise from solvent effects or tautomerism . To address this:

  • Control experiments : Compare spectra in deuterated DMSO vs. CDCl3; tautomeric equilibria (e.g., 1H vs. 2H-triazole forms) shift peak positions .
  • High-resolution MS : Confirm molecular formula (e.g., C5H5BrN3O2) to rule out impurities .
  • Computational validation : DFT-calculated chemical shifts (e.g., via GIAO method) can verify assignments .

Q. How does hydrogen-bonding network analysis explain the compound’s crystallographic packing and stability?

Graph set analysis (e.g., R²₂(8) motifs) reveals how N–H···O and C–H···O interactions stabilize the lattice:

  • Layer stacking : Parallel triazole rings often form π-stacked columns, while ester groups create hydrogen-bonded sheets .
  • Thermal stability : Stronger networks (e.g., bifurcated H-bonds) correlate with higher melting points .

Q. What are the challenges in functionalizing the 5-bromo position while preserving the triazole core?

The bromine’s electronic and steric effects complicate further derivatization:

  • Buchwald–Hartwig amination : Requires Pd catalysts (e.g., XPhos Pd G3) to avoid triazole ring opening .
  • Sonogashira coupling : Base-sensitive ester groups necessitate mild conditions (e.g., K2CO3 in THF/H2O) .
  • Protection strategies : Temporarily silylate the ester to prevent hydrolysis during metal-mediated reactions .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound

ParameterValueReference
Space groupP1 (triclinic)
Unit cell dimensionsa = 7.97 Å, b = 9.17 Å, c = 10.44 Å
Hydrogen bondsN–H···O (2.89 Å, 158°)

Q. Table 2. Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
Cp*RuCl(cod)Acetonitrile8078
CuIDMF6065

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